4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile
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Overview
Description
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a phenylpyrrole fungicide known for its broad-spectrum antifungal activity. It is commonly used in agriculture to control a variety of fungal pathogens, particularly those affecting fruits and vegetables . This compound is notable for its ability to hyperactivate the high osmolarity glycerol (HOG) signaling pathway in fungi, leading to effective fungal control .
Mechanism of Action
Target of Action
The primary target of the compound 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a wide range of ascomycete, basidiomycete, and deuteromycete fungi . It is particularly effective against Fusarium roseum and Gerlachia nivalis in small-grain cereals .
Mode of Action
This compound acts as a contact fungicide . It inhibits the osmotic signal pathway in fungi, which results in the inhibition of spore germination and prevention of mycelia growth .
Biochemical Pathways
The compound this compound affects the osmotic signal pathway in fungi . This disruption leads to downstream effects such as the inhibition of spore germination and mycelia growth, thereby preventing the spread of the fungi .
Result of Action
The result of the action of this compound is the effective control of a broad range of fungi . By inhibiting the osmotic signal pathway, it prevents the germination of spores and the growth of mycelia, thereby stopping the spread of the fungi .
Preparation Methods
The synthesis of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile involves several steps. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyrrole derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Chemical Reactions Analysis
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile include other phenylpyrrole fungicides such as pyrrolnitrin . Compared to these compounds, this compound is unique in its high efficacy and broad-spectrum activity . It is particularly effective against fungi resistant to other fungicides, making it a valuable tool in agricultural disease management .
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F2N2O4/c13-12(14)19-7-3-1-2-5(9(7)20-12)8-6(4-15)10(17)16-11(8)18/h1-3H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHFPOFQKRSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=C(C(=O)NC3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028234 |
Source
|
Record name | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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